N-[3-(1-hydroxyethyl)phenyl]butanamide
Description
N-[3-(1-Hydroxyethyl)phenyl]butanamide is an amide derivative characterized by a butanamide backbone linked to a phenyl ring substituted with a 1-hydroxyethyl group at the para position. Amide derivatives, particularly those with hydroxyl or acetyl substituents, are prominent in pharmaceutical chemistry due to their hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
N-[3-(1-hydroxyethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-5-12(15)13-11-7-4-6-10(8-11)9(2)14/h4,6-9,14H,3,5H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEKZINLYXBXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Amides in Natural Products
Compounds isolated from Lycium barbarum (), such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1), share structural motifs with the target compound. Key differences include:
- Hydroxyethyl positioning : The target compound features a hydroxyethyl group on the phenyl ring, whereas Compound 1 has a dihydroxyphenyl-hydroxyethyl chain.
- Bioactivity : Compound 2 (IC50 = 17.00 ± 1.11 μmol/L) demonstrates superior anti-inflammatory activity compared to quercetin (IC50 = 17.21 ± 0.50 μmol/L) . N-[3-(1-Hydroxyethyl)phenyl]butanamide’s bioactivity remains unstudied in the provided evidence.
Acebutolol and Its Impurities
Acebutolol, a beta-blocker (), has the structure N-[3-acetyl-4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]butanamide. Key comparisons include:
- Functional groups: Acebutolol incorporates acetyl, hydroxypropoxy, and isopropylamino groups, contrasting with the target compound’s simpler hydroxyethyl substitution.
- Impurities: Impurity I(EP) (CAS 441019-91-6) shares the butanamide core but includes acetyl and ethylamino-hydroxypropoxy groups, highlighting synthetic challenges in maintaining regiochemical purity .
Metal Coordination Potential
Amides with hydroxyl groups, like the target compound, may form stable metal complexes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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